molecular formula C13H7N5O2 B5504365 4-(1H-1,2,3-benzotriazol-1-yl)-3-nitrobenzonitrile

4-(1H-1,2,3-benzotriazol-1-yl)-3-nitrobenzonitrile

Cat. No.: B5504365
M. Wt: 265.23 g/mol
InChI Key: NZGBXXYFVZKALT-UHFFFAOYSA-N
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Description

4-(1H-1,2,3-Benzotriazol-1-yl)-3-nitrobenzonitrile is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as synthetic auxiliaries in organic synthesis

Properties

IUPAC Name

4-(benzotriazol-1-yl)-3-nitrobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7N5O2/c14-8-9-5-6-12(13(7-9)18(19)20)17-11-4-2-1-3-10(11)15-16-17/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZGBXXYFVZKALT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C3=C(C=C(C=C3)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(1H-1,2,3-benzotriazol-1-yl)-3-nitrobenzonitrile typically involves the introduction of the benzotriazole moiety into a suitable precursor molecule. One common method involves the reaction of 3-nitrobenzonitrile with benzotriazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Chemical Reactions Analysis

4-(1H-1,2,3-Benzotriazol-1-yl)-3-nitrobenzonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various bases and acids. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-(1H-1,2,3-benzotriazol-1-yl)-3-nitrobenzonitrile involves its interaction with various molecular targets. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, making it effective in binding to biological targets. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

4-(1H-1,2,3-Benzotriazol-1-yl)-3-nitrobenzonitrile can be compared with other benzotriazole derivatives such as:

The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in various fields.

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